molecular formula C13H21N3O2 B2641871 N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)pentanamide CAS No. 1788532-24-0

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)pentanamide

Katalognummer: B2641871
CAS-Nummer: 1788532-24-0
Molekulargewicht: 251.33
InChI-Schlüssel: KPFQKXHHGOMVPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)pentanamide” is a chemical compound that likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The ethoxy group (C2H5O-) and the pentanamide group (C5H11NO) are attached to the pyrimidine ring .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with pyrimidine derivatives . For example, halopyrimidines can be made by the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines .


Molecular Structure Analysis

The molecular structure of “this compound” likely includes a pyrimidine ring, an ethoxy group, and a pentanamide group. The exact structure would depend on the positions of these groups on the pyrimidine ring.


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, halogenated pyrimidines can incorporate nucleophiles regioselectively via S N Ar reaction .

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticholinergic Activity The synthesis of 4-(dimethylamino)-2-phenyl-(2-pyridyl)pentanamide and its four stereoisomers demonstrated notable variations in anticholinergic potency, indicating the compound's relevance in therapeutic contexts, especially concerning overactive detrusor syndrome (Oyasu et al., 1994).

S-Acetamide Derivatives Synthesis and Anticonvulsant Evaluation The synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine aimed to explore their potential as anticonvulsants. Molecular docking studies and in vivo rat models highlighted the moderate anticonvulsant activity of these compounds, presenting a promising avenue for therapeutic application (Severina et al., 2020).

Determination of TA-0201 The study developed a sensitive method for determining TA-0201 and its major metabolites in rat plasma and tissues, utilizing LC-MS/MS. This methodological advancement aids in understanding the pharmacokinetic properties of TA-0201, an orally active non-peptide antagonist for endothelin receptors (Ohashi et al., 1999).

Hydrogen-bond Effect and Molecular Structure Investigation An extensive structural analysis of N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide (SMS) was performed, incorporating spectroscopic methods and quantum chemical calculations. The study offered insights into the molecule's stability and electronic structures, emphasizing the potential of such compounds in biological applications (Mansour & Ghani, 2013).

Synthesis of Novel Benzodifuranyl and Related Compounds This research synthesized novel compounds derived from visnaginone and khellinone, exhibiting significant COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. The findings suggest potential pharmaceutical applications for these synthesized compounds (Abu‐Hashem et al., 2020).

Niacin-Lipoic Acid Dimer N2L for Atherosclerosis and Dyslipidemia N2L, a novel niacin-lipoic acid dimer, exhibited potent lipid modulation, antioxidation, and cytoprotection, with minimized niacin-induced vasodilation effects. The findings propose N2L as a promising candidate for treating atherosclerosis and dyslipidemia, showcasing its therapeutic potential (Jiang et al., 2019).

Wirkmechanismus

The mechanism of action of “N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)pentanamide” is not clear without specific context or application. Pyrimidine derivatives are found in many biologically active compounds and can have a wide range of effects .

Eigenschaften

IUPAC Name

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-5-7-8-11(17)16-12-9(3)14-13(18-6-2)15-10(12)4/h5-8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFQKXHHGOMVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(N=C(N=C1C)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.